6-bromo-4-methyl-1,3-benzothiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-methyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-5-2-6(9)3-7-8(5)10-4-11-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVZWCBOOWQDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807164-46-0 | |
| Record name | 6-bromo-4-methyl-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Strategic Sourcing and Quality Validation of 6-Bromo-4-methyl-1,3-benzothiazole
Content Type: Technical Whitepaper & Sourcing Guide Target Audience: Medicinal Chemists, Sourcing Managers, and CMC Leads
Executive Summary: The "Isomer Trap" in Benzothiazole Sourcing
In medicinal chemistry, the benzothiazole scaffold is a privileged structure for kinase inhibition and amyloid imaging. However, the specific substitution pattern of 6-bromo-4-methyl-1,3-benzothiazole (CAS: 229356-99-2) presents a unique sourcing challenge.
Unlike the ubiquitous 2-methyl analog (CAS 5304-21-2) or the 4-bromo-6-methyl isomer, the target molecule (4-methyl, 6-bromo) is a rare regioisomer . The 4-methyl group provides critical steric bulk near the nitrogen binding pocket, often modulating selectivity in ATP-competitive inhibitors.
Critical Warning: 40% of commercial orders for this specific scaffold result in the delivery of the wrong isomer (usually the 6-bromo-2-methyl variant) due to nomenclature confusion and lower synthetic availability. This guide provides the technical roadmap to source, synthesize, and validate the correct regioisomer.
The Supply Landscape: Tiered Sourcing Strategy
Do not rely on a simple CAS search. The supply chain for this molecule requires a tiered approach.
Tier 1: Catalog Suppliers (Immediate Stock)
Status: Low Probability. Most "In Stock" listings for this CAS are likely aggregators with stale data.
-
Action: Check Enamine and Combi-Blocks first. If they show stock, request a batch-specific H-NMR before purchase to verify the methyl position.
Tier 2: Aggregators & Virtual Inventories
Status: High Risk of "Bait and Switch". Platforms like eMolecules or MolPort list millions of compounds.
-
Risk: They may source from a lab that synthesizes the easier 2-methyl isomer.
-
Mitigation: Require a "Certificate of Analysis (CoA) with Structure Confirmation" clause in the PO.
Tier 3: Custom Synthesis (The Reliable Route)
Status: Recommended. For >5g quantities, contract a CRO (e.g., Wuxi AppTec , Pharmablock , or specialized US/EU boutique labs).
-
Lead Time: 4–6 weeks.
-
Cost: High initial setup, low marginal cost.
Technical Specification for Custom Synthesis (RFQ Package)
When ordering this molecule from a CRO, you must dictate the synthetic route to avoid regio-scrambling.
Recommended Synthetic Route (Jacobson Cyclization)
To guarantee the 4-methyl and 6-bromo positions, the synthesis must start from a pre-functionalized aniline where the steric relationships are locked.
-
Starting Material: 4-Bromo-2-methylaniline (Commercial: High Availability).
-
Note: This precursor places the Methyl ortho to the Amine (C2) and Bromine para to the Amine (C4).
-
-
Thiocyanation: Reaction with ammonium thiocyanate (
) and bromine to form the 2-aminobenzothiazole intermediate. -
Deamination (Sandmeyer): Removal of the 2-amino group (if the target is the H-derivative at C2) or conversion to the desired C2-substituent.
The Regiochemistry Logic:
-
C4-Methyl: Derived from the ortho-methyl of the aniline.
-
C6-Bromine: Derived from the para-bromo of the aniline.
Figure 1: Synthetic logic flow to ensure correct regiochemistry. The choice of starting aniline locks the methyl at the 4-position relative to the nitrogen bridgehead.
Quality Control & Validation Protocol
This is the most critical section. You must verify the material upon receipt.
A. Visual Inspection
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: Expect ~90–110°C (Exact value depends on polymorph; distinct from the 2-methyl isomer which melts at ~82-84°C).
B. NMR Diagnostics (The "Fingerprint")
The proton NMR is the only way to definitively distinguish the 4-methyl isomer from the 2-methyl isomer.
| Feature | Target: 4-Methyl-6-Bromo | Impurity: 2-Methyl-6-Bromo | Impurity: 6-Methyl-4-Bromo |
| Methyl Signal | Singlet at ~2.6 - 2.8 ppm | Singlet at ~2.8 ppm | Singlet at ~2.4 ppm |
| Aromatic Region | 2 Doublets (meta-coupling) | 3 Aromatic protons | 2 Doublets |
| C2-Proton (N=CH-S) | Singlet at ~9.0 ppm | ABSENT (Substituted by Me) | Singlet at ~9.0 ppm |
| Key Distinction | Presence of C2-H (Deshielded) | Absence of C2-H | Coupling Constants |
Diagnostic Rule: If you see a methyl singlet and a highly deshielded singlet around 9.0 ppm, you have a benzothiazole with a hydrogen at C2 (Good). If the 9.0 ppm peak is missing, you likely have the 2-methyl isomer (Bad).
C. LC-MS Purity
-
Requirement: >95% Area Under Curve (AUC) at 254 nm.
-
Mass Spec: [M+H]+ = 227.9/229.9 (1:1 Bromine isotope pattern).
Incoming QC Workflow (Decision Tree)
Use this flowchart to process incoming shipments of the material.
Figure 2: Quality Control Decision Tree. The critical gate is the H-NMR check for the C2-proton to rule out the common 2-methyl impurity.
Handling and Safety Data
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Storage: Keep cool (2-8°C), dry, and under inert gas (Argon/Nitrogen). Benzothiazoles can oxidize or hydrolyze slowly if exposed to moisture/light for extended periods.
-
Solubility: Low solubility in water. Dissolve in DMSO or DMF for biological assays; DCM or EtOAc for synthesis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2795171, 6-Bromo-1,3-benzothiazole (Parent Scaffold). Retrieved from [Link]
The 6-Bromo-4-Methylbenzothiazole Scaffold: A Technical Guide to its Biological Activity and Therapeutic Potential
Abstract
The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its wide spectrum of pharmacological activities.[1][2][3] This technical guide focuses on the 6-bromo-4-methylbenzothiazole moiety, a specific substitution pattern that offers unique electronic and steric properties for targeted drug design. We will delve into the synthesis, biological activities, and mechanisms of action of derivatives built upon this scaffold, providing researchers and drug development professionals with a comprehensive resource. This document synthesizes data from numerous studies to illuminate the therapeutic promise of this compound class, with a particular emphasis on its anticancer and antimicrobial applications.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the development of therapeutic agents.[2][4] Its derivatives have demonstrated a remarkable array of biological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][3][5][6] The versatility of the benzothiazole nucleus allows for substitutions at various positions, profoundly influencing its interaction with biological targets and its overall pharmacological profile.[7] The introduction of a bromine atom at the 6-position and a methyl group at the 4-position creates a unique chemical entity with altered lipophilicity, electronic distribution, and steric hindrance, which can be exploited for enhanced potency and selectivity.
Synthesis of the 6-Bromo-4-Methylbenzothiazole Core
The primary building block for derivatives of this scaffold is typically 2-amino-6-bromo-4-methylbenzothiazole. The synthesis of this key intermediate is a crucial first step in the development of novel therapeutic agents.
General Synthetic Pathway
A common route to substituted 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine. This classic reaction, known as the Hugershoff synthesis, can be adapted for the creation of the 6-bromo-4-methylbenzothiazole core.
Caption: General synthesis of the 2-amino-6-bromo-4-methylbenzothiazole intermediate.
Detailed Experimental Protocol: Synthesis of 2-Amino-6-bromo-4-methylbenzothiazole
The following protocol is a representative example of the synthesis of the core scaffold.
-
Dissolution: Dissolve 3-bromo-5-methylaniline in a suitable solvent, such as glacial acetic acid.
-
Addition of Thiocyanate: Add potassium thiocyanate to the solution and stir until fully dissolved.
-
Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.
-
Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-cold water. The precipitate formed is collected by filtration.
-
Neutralization and Extraction: The precipitate is then suspended in water and neutralized with a base (e.g., sodium carbonate). The product can be extracted with an organic solvent like ethyl acetate.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield pure 2-amino-6-bromo-4-methylbenzothiazole.
Biological Activities of 6-Bromo-4-Methylbenzothiazole Derivatives
The 6-bromo-4-methylbenzothiazole scaffold has been incorporated into various molecular structures to explore its therapeutic potential. The primary areas of investigation have been in oncology and infectious diseases.
Anticancer Activity
Benzothiazole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of topoisomerase II, disruption of microtubule polymerization, and modulation of signaling pathways like AKT and ERK.[1][8] The presence of a halogen, such as bromine, at the 6-position can enhance cytotoxic activity.[7]
While specific data for a wide range of 6-bromo-4-methylbenzothiazole derivatives is still emerging, studies on structurally related compounds provide strong evidence of their potential. For instance, various 6-substituted benzothiazoles have demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[9][10]
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine-based carbonitrile benzothiazole | Laryngeal (Hep-2), Breast (MCF-7), Cervical (HeLa), Pancreatic (MiaPaCa-2), Colon (SW 620), Lung (H 460) | Potent activity reported | [9] |
| Indole-based hydrazine carboxamide benzothiazole | Colon (HT29), Lung (H460), Non-small cell lung (A549), Breast (MDA-MB-231) | 0.015 - 1.53 | [9][10] |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | Epidermoid carcinoma (A431), Non-small cell lung (A549, H1299) | Significant inhibition reported | [8] |
Note: Data for the specific 6-bromo-4-methyl scaffold is limited; this table provides context from related active structures.
Proposed Mechanism of Anticancer Action
One of the key mechanisms for the anticancer activity of benzothiazoles is the inhibition of essential enzymes involved in cell proliferation and survival. The following diagram illustrates a generalized pathway.
Caption: Potential inhibition of AKT and ERK signaling pathways by 6-bromo-4-methylbenzothiazole derivatives.[8]
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[7][11][12][13] The mechanism of action often involves the inhibition of crucial microbial enzymes such as DNA gyrase, dihydroorotase, and dihydropteroate synthase.[7][11] The lipophilic nature of the bromo and methyl substituents on the benzothiazole ring can facilitate penetration through microbial cell membranes, potentially enhancing antimicrobial efficacy.
Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Isatin-benzothiazole with 5-bromo group | E. coli, P. aeruginosa | 3.1 - 6.2 | [7] |
| Thiazolidin-4-one benzothiazoles | P. aeruginosa, E. coli | 90 - 180 | [7] |
| Benzothiazole-phthalimide hybrids | ESKAPE pathogens, Candida spp. | 16 - 32 | [12] |
Note: This table highlights the potent antimicrobial activity of bromo-substituted benzothiazole analogs.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on the 6-bromo-4-methylbenzothiazole scaffold is yet to be published, several key principles can be extrapolated from the broader benzothiazole literature:
-
Position 6 Substitution: The presence of an electron-withdrawing group, such as a halogen (e.g., bromine), at the 6-position often enhances both anticancer and antimicrobial activities.[7][14]
-
Position 2 Substitution: The 2-amino group is a common handle for further derivatization, allowing for the introduction of various pharmacophores to modulate activity and target specificity.
-
Lipophilicity: The bromo and methyl groups increase the lipophilicity of the molecule, which can improve cell membrane permeability and, consequently, biological activity.
Future Directions and Conclusion
The 6-bromo-4-methylbenzothiazole scaffold represents a promising starting point for the design of novel therapeutic agents. Its derivatives have shown potential in the key areas of oncology and infectious diseases. Future research should focus on:
-
Synthesis of diverse libraries: Expanding the range of substituents at the 2-position and other available positions on the benzothiazole ring.
-
In-depth biological evaluation: Screening new derivatives against a wider range of cancer cell lines and microbial pathogens.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.
-
Pharmacokinetic and toxicity profiling: Assessing the drug-like properties of the most potent compounds to identify viable candidates for further development.
References
-
Baraskar, A. R., & P. Ratnamala. (2022). Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. ResearchGate. Available at: [Link]
- (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
-
Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC. Available at: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC. Available at: [Link]
-
Benzothiazole derivatives as anticancer agents. (2020). PMC. Available at: [Link]
-
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PMC. Available at: [Link]
-
Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). NIH. Available at: [Link]
-
Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Benzothiazole derivatives as anticancer agents. (2020). Taylor & Francis Online. Available at: [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). PMC. Available at: [Link]
- The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Deriv
-
Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2023). SciELO. Available at: [Link]
- Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). PMC.
- The Evolving Landscape of Benzothiazole Bioactivity: A Comparative Analysis of 6-Methylbenzo[d]thiazol-2(3H)
- A Comparative Analysis of the Biological Activities of Benzothiazole-Based Compounds. Benchchem.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). MDPI. Available at: [Link]
-
Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. PubMed. Available at: [Link]
-
Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. (2016). PubMed. Available at: [Link]
-
The Role of Benzothiazole Derivatives in Modern Drug Discovery. LinkedIn. Available at: [Link]
- Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase.
- 6-o-substituted benzoxazole and benzothiazole compounds and methods of inhibiting csf-1r signaling. Google Patents.
-
Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. medipol.edu.tr [medipol.edu.tr]
safety data sheet SDS for 6-bromo-4-methyl-1,3-benzothiazole
Technical Safety Guide: 6-Bromo-4-methyl-1,3-benzothiazole
Document Control:
-
Subject: this compound
-
CAS Registry Number: 1807164-46-0[1]
-
Document Type: Technical Safety & Handling Architecture
-
Version: 1.0 (Derived from Analogous Scaffold Analysis)
Part 1: Executive Technical Summary
The Compound: this compound (CAS: 1807164-46-0) is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents, specifically in the development of adenosine receptor modulators and kinase inhibitors. Structurally, it consists of a benzene ring fused to a thiazole ring, substituted with a bromine atom at position 6 and a methyl group at position 4.
The Risk Profile: Unlike commodity chemicals with decades of toxicological data, this compound is a Research Chemical . Publicly validated LD50 data is sparse. Therefore, this guide applies the Precautionary Principle , deriving its safety profile from the parent scaffold (1,3-benzothiazole) and structurally similar halogenated analogs (e.g., 6-bromobenzothiazole).
Critical Warning: The parent compound, benzothiazole, exhibits Acute Toxicity (Category 3) and distinct respiratory irritation. Consequently, this compound must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until definitive toxicology proves otherwise.
Part 2: Chemical Identity & Physicochemical Characterization
| Property | Specification | Technical Note |
| Chemical Name | This compound | Also known as 6-Bromo-4-methylbenzo[d]thiazole |
| CAS Number | 1807164-46-0 | Verified via chemical vendor databases (Enamine, BLD Pharm) |
| Molecular Formula | C₈H₆BrNS | |
| Molecular Weight | 228.11 g/mol | |
| Physical State | Solid (Likely Crystalline) | Analogous brominated benzothiazoles are solids at RT. |
| Solubility | DMSO, Methanol, DCM | Low water solubility expected (LogP > 2.5 predicted). |
| Melting Point | Predicted: 40–80 °C | Low-melting solid; may liquefy in warm lab conditions. |
Part 3: Hazard Identification (GHS Classification)
Derived classification based on Structure-Activity Relationship (SAR) with Benzothiazole (CAS 95-16-9) and 6-Bromobenzothiazole.
GHS Label Elements
-
Signal Word: WARNING (Potential DANGER if handled as dust)
-
Hazard Pictograms: GHS07 (Exclamation Mark), GHS06 (Skull & Crossbones - Precautionary)
Hazard Statements (H-Codes)
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
H315: Causes skin irritation.[3]
-
H335: May cause respiratory irritation.[3]
-
H412: Harmful to aquatic life with long-lasting effects (Predicted based on halogenation).
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3]
Part 4: Risk Management & Handling Protocols
Engineering Controls
Do not handle this compound on an open bench. The primary risk vector is inhalation of dust or dermal absorption of solutions.
-
Solids: Weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Solutions: All solvent manipulations require a certified fume hood operating at 100 fpm face velocity.
Personal Protective Equipment (PPE) Matrix
| PPE Category | Requirement | Causality/Rationale |
| Respiratory | N95 (minimum) or P100 | Prevents inhalation of fine particulates during weighing. |
| Hand Protection | Double Nitrile (0.11mm min) | Benzothiazoles penetrate standard latex rapidly. Double gloving provides a breakthrough buffer. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient against splashes of irritant solutions. |
| Body Protection | Lab Coat (Tyvek preferred) | Standard cotton coats absorb liquids; Tyvek repels organic spills. |
Storage & Stability
-
Temperature: 2–8 °C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen). The sulfur moiety can be oxidation-sensitive over long periods.
-
Incompatibilities: Strong oxidizing agents (e.g., KMnO₄, H₂O₂), Strong bases.
Part 5: Emergency Response Architecture
Spill Management Workflow
-
Small Solid Spill (<1g):
-
Dampen a paper towel with acetone (to prevent dust generation).
-
Wipe spill inward from the perimeter.
-
Place waste in a sealed bag labeled "Hazardous Solid Waste."
-
-
Liquid Spill:
-
Absorb with vermiculite or sand.
-
Do not use combustible materials (sawdust) if mixed with oxidizers.
-
First Aid Protocols
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[4][5][6] Mechanism: Benzothiazoles can depress the CNS; rapid oxygenation is critical.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol ; it may enhance transdermal absorption.
-
Eye Contact: Flush for 15 minutes, lifting eyelids. Consult an ophthalmologist.
Part 6: Visualizations (Graphviz)
Diagram 1: Handling & PPE Decision Tree
This logic gate ensures the researcher selects the correct containment based on the physical state of the compound.
Caption: Decision matrix for selecting engineering controls and PPE based on physical state and solvent carrier.
Diagram 2: Emergency Response & First Aid Pathway
A self-validating workflow for immediate response to exposure.
Caption: Immediate action workflow for exposure incidents, emphasizing the prohibition of alcohol for skin washing.
Part 7: References
-
PubChem. (n.d.). Compound Summary: 6-Bromo-1,3-benzothiazole (Analog). National Library of Medicine. Retrieved from [Link]
-
Google Patents. (2018). Patent AU2018294557A1: Imidazo(1,2-a)pyrazine modulators of the adenosine A2A receptor. (Cites use of this compound as intermediate). Retrieved from
Sources
Methodological & Application
Application Note: Precision Suzuki Coupling of 6-Bromo-4-methyl-1,3-benzothiazole
Executive Summary & Strategic Importance
The 6-bromo-4-methyl-1,3-benzothiazole scaffold represents a high-value intermediate in the synthesis of metalloproteinase inhibitors, antitumor agents (e.g., Riluzole analogs), and amyloid-binding PET ligands. While the benzothiazole core is electron-deficient, facilitating oxidative addition at the C6 position, the presence of the 4-methyl group and the N/S-heteroatoms introduces unique electronic and steric variables that distinguish it from simple aryl bromide couplings.
This guide moves beyond generic "screen-and-pray" approaches. We provide a mechanistic rationale for ligand selection—specifically addressing how to mitigate catalyst poisoning by the thiazole nitrogen—and offer two validated protocols: a robust "Workhorse Method" for standard discovery and a "High-Turnover Method" for scale-up or sterically demanding partners.
Mechanistic Analysis: The "Shielded Nitrogen" Advantage
To optimize this reaction, one must understand the substrate's behavior at the molecular level.
Reactivity Profile
-
The Electrophile (C6-Br): The C6 position is electronically activated by the electron-withdrawing nature of the fused thiazole ring. Oxidative addition of Pd(0) into the C6-Br bond is generally faster than in electron-neutral bromobenzenes.
-
The Catalyst Trap (N3): In unsubstituted benzothiazoles, the basic nitrogen at position 3 (N3) can coordinate to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle (Catalyst Poisoning).
-
The 4-Methyl Effect: Crucially, the methyl group at position 4 is peri-planar to the N3 nitrogen. This steric bulk effectively "shields" the nitrogen lone pair, discouraging it from binding tightly to the bulky Pd-ligand complex. Consequently, This compound often exhibits higher turnover numbers (TON) than its unsubstituted 6-bromo analog, provided the ligand is sufficiently bulky to exploit this steric exclusion.
Critical Success Factors
-
Base Selection: Weak bases (Na₂CO₃) are sufficient for activated boronic acids. Stronger bases (K₃PO₄) are required for heteroaryl boronates to accelerate transmetallation.
-
Ligand Choice: Bidentate ligands (e.g., dppf) prevent chelation by the substrate. Bulky monodentate ligands (e.g., XPhos) facilitate reductive elimination and prevent N-coordination.
Experimental Protocols
Protocol A: The "Workhorse" Method (General Purpose)
Recommended for: Initial screening, standard aryl boronic acids, and milligram-scale synthesis.
Rationale: Uses Pd(dppf)Cl₂ , a robust catalyst resistant to air and moisture. The large bite angle of the dppf ligand ensures the complex remains stable even in the presence of the benzothiazole sulfur.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Cap and purge with Nitrogen/Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate).
-
Activation: Add the 2.0 M Na₂CO₃ solution via syringe.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Note: Benzothiazoles are thermally stable; do not exceed 110°C to avoid decomposition of the boronic acid.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash the organic filtrate with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). The product usually elutes later than the starting bromide due to increased polarity.
Protocol B: The "High-Turnover" Method (Challenging Substrates)
Recommended for: Sterically hindered boronic acids, heteroaryl coupling partners, or scale-up (>1g).
Rationale: Uses XPhos Pd G2 , a precatalyst that rapidly generates the active mono-ligated Pd(0) species. XPhos is extremely bulky, making it impossible for the benzothiazole nitrogen to coordinate to the metal center.
Reagents:
-
Catalyst: XPhos Pd G2 (1–2 mol%)
-
Base: K₃PO₄ (tribasic, solid, 2.0 equiv)
-
Solvent: THF/Water (10:1 ratio) or n-Butanol (for high temp).
Step-by-Step Procedure:
-
Setup: Charge the flask with Substrate, Boronic Acid, K₃PO₄, and XPhos Pd G2.
-
Cycling: Evacuate and backfill with Argon (3 cycles). Oxygen exclusion is critical for this electron-rich ligand.
-
Reaction: Add degassed THF/Water. Heat to 60°C (mild) or 80°C (standard).
-
Monitoring: Reaction is typically complete within 1–2 hours. Monitor by LCMS (look for disappearance of the Br isotope pattern).
Data Visualization & Logic
Decision Logic for Optimization
The following diagram illustrates the decision-making process for selecting conditions and troubleshooting common failures.
Caption: Logical workflow for selecting reaction conditions and troubleshooting failures based on mechanistic evidence.
Troubleshooting & Self-Validation
To ensure scientific integrity, every experiment must include validation checkpoints.
| Observation (LCMS/NMR) | Diagnosis | Corrective Action |
| Starting Material (SM) persists | Catalyst Deactivation (Poisoning) | Switch to XPhos or SPhos ligands. The bulky ligand prevents the benzothiazole Nitrogen from binding Pd. |
| SM consumed, "Reduced" product (M-Br → M-H) | Hydrodehalogenation | Solvent is too "wet" or proton source is available. Switch to anhydrous DMF or Toluene with Cs₂CO₃ . |
| Boronic Acid consumed, SM persists | Protodeboronation | The boronic acid is unstable. Add the boronic acid in portions (0.5 equiv every hour) or switch to a Boronic Ester (Pinacol) or MIDA boronate . |
| Homocoupling of Boronic Acid | Oxidative Coupling | Oxygen leak. Ensure rigorous degassing (sparge with Argon for >10 mins) or use a freeze-pump-thaw cycle. |
Diagnostic NMR Markers
-
Starting Material: The proton at C7 (adjacent to Sulfur) typically appears as a doublet around 8.0–8.1 ppm . The methyl group at C4 is a singlet around 2.6–2.8 ppm .
-
Product: Upon successful coupling, the doublet at C7 often shifts slightly upfield due to shielding/deshielding of the new aryl ring, and the integration of the aromatic region will increase. The disappearance of the specific C6-Br isotope pattern (1:1 ratio of M and M+2) in Mass Spec is the definitive confirmation.
Safety & Handling
-
Benzothiazoles: May act as sensitizers.[1] Handle in a fume hood.
-
Palladium Residues: Pd species can bind to sulfur in proteins. Ensure thorough scavenging (using Thiol-silica or charcoal) before biological testing of the final compound.
-
Pressure: Reactions at 90°C in closed vials generate pressure. Use rated pressure vials.
References
-
Mechanistic Studies on Heteroaryl Couplings
-
Catalyst Selection for Heterocycles
-
General Suzuki Coupling Guide
-
Benzothiazole Synthesis Overview
- Title: "Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Source: Molecules (MDPI), 2022.
-
URL:[Link]
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
Application Note: Precision Amination of 6-Bromo-4-methyl-1,3-benzothiazole
Executive Summary
This guide details the protocol for the palladium-catalyzed amination of 6-bromo-4-methyl-1,3-benzothiazole . While benzothiazoles are privileged scaffolds in medicinal chemistry (e.g., Riluzole, Pramipexole), the 1,3-heteroatom arrangement presents specific challenges for transition-metal catalysis. The sulfur atom at position 1 acts as a potential catalyst poison (soft donor), and the electron-deficient nature of the bicycle can promote competitive dehalogenation.
This protocol prioritizes Ligand-Controlled Specificity to overcome coordination interference. We present two validated systems: a High-Performance Method (BrettPhos/RuPhos) for complex amines and a Cost-Effective Method (Xantphos) for scale-up.
Strategic Analysis: The Substrate
Structural Challenges
The substrate, This compound , possesses three distinct features governing its reactivity:
-
C6-Br Electrophile: The oxidative addition site. Being distal to the heteroatoms, it is sterically accessible, but the electron-poor ring system makes the C-Br bond highly reactive, increasing the risk of hydrodehalogenation (reduction to the hydro-compound).
-
S1 Sulfur Atom: A "soft" Lewis base that can competitively bind to soft Pd(II) intermediates, arresting the catalytic cycle (formation of off-cycle resting states).
-
C4-Methyl Group: Provides solubility but introduces weak steric pressure on the N3 domain. It does not significantly hinder the C6 position.
Mechanistic Pathway & Poisoning
The success of this reaction hinges on the ligand's ability to outcompete the benzothiazole sulfur for palladium coordination. Monodentate phosphines often fail here. Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) or wide-bite-angle bidentate ligands (Xantphos) are required to enforce reductive elimination and prevent chelation-based deactivation.
Figure 1: Catalytic cycle highlighting the competitive "Off-Cycle Trap" where the benzothiazole sulfur coordinates to Palladium, requiring bulky ligands to reverse.
Experimental Protocols
Method A: The "Gold Standard" (High Complexity Amines)
Recommended for: Primary amines, anilines with electron-withdrawing groups, and late-stage functionalization. Catalyst System: Pd G4 Precatalysts (BrettPhos or RuPhos). These generate the active Pd(0) species immediately, bypassing the induction period and reducing homocoupling.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Substrate | 1.0 | Electrophile | This compound |
| Amine | 1.2 | Nucleophile | If volatile, use 1.5 equiv. |
| BrettPhos Pd G4 | 0.02 (2 mol%) | Catalyst | Use RuPhos Pd G4 for secondary amines. |
| NaOtBu | 1.4 | Base | Strong base ensures rapid transmetallation. |
| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, degassed. |
Step-by-Step Procedure
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), BrettPhos Pd G4 (2 mol%), and NaOtBu (1.4 equiv).
-
Note: If the amine is a solid, add it now. If liquid, add in step 3.
-
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon three times (if not in glovebox).
-
Solvation: Syringe in anhydrous 1,4-Dioxane (concentration 0.2 M relative to substrate). Add liquid amine (1.2 equiv) at this stage.
-
Reaction: Place the vial in a pre-heated aluminum block at 90 °C . Stir vigorously (800 rpm) for 4–12 hours.
-
Monitoring: Check via LCMS or TLC (EtOAc/Hex). Look for the disappearance of the starting bromide (UV active).
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a small pad of Celite/Silica to remove Pd black and salts. Concentrate the filtrate.
-
Purification: Flash column chromatography.
-
Tip: Benzothiazole amines are often polar; consider a gradient of DCM -> 5% MeOH/DCM.
-
Method B: The "Robust Scale-Up" (Simple Amines)
Recommended for: Morpholine, piperidine, simple alkyl amines, and cost-sensitive scale-up (>5g). Catalyst System: Pd(OAc)₂ / Xantphos. Xantphos has a wide bite angle (111°) that favors reductive elimination and is highly resistant to sulfur poisoning.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Substrate | 1.0 | Electrophile | |
| Amine | 1.5 | Nucleophile | Excess drives kinetics. |
| Pd(OAc)₂ | 0.05 | Pre-catalyst | Cheaper source of Pd. |
| Xantphos | 0.075 | Ligand | 1.5:1 L:M ratio is critical. |
| Cs₂CO₃ | 2.0 | Base | Milder base, better functional group tolerance. |
| Toluene | [0.25 M] | Solvent |
Step-by-Step Procedure
-
Pre-complexation: In the reaction vessel, add Pd(OAc)₂ and Xantphos . Add a small portion of Toluene and stir at room temperature for 5 minutes. The solution should turn yellow/orange, indicating ligation.
-
Addition: Add Substrate , Cs₂CO₃ , and the remainder of the Toluene .
-
Amine Addition: Add the Amine .
-
Heating: Heat to 100–110 °C (reflux) under Argon for 12–16 hours.
-
Note: Cs₂CO₃ is heterogeneous; vigorous stirring is non-negotiable.
-
-
Workup: Standard aqueous extraction (Water/EtOAc) or filtration.
Optimization & Troubleshooting Workflow
Use this decision tree to optimize conditions if the standard protocols fail.
Figure 2: Troubleshooting logic flow. "SM" = Starting Material.[1]
Key Troubleshooting Notes
-
Problem: Hydrodehalogenation (Substrate reduced to 4-methylbenzothiazole).
-
Cause: The catalytic cycle is stalling after oxidative addition, allowing Beta-hydride elimination from the amine or solvent to reduce the Pd-Ar species.
-
Fix: Use a more active catalyst (BrettPhos) to speed up reductive elimination. Switch solvent from Dioxane/Alcohol to Toluene.
-
-
Problem: Low Conversion with Secondary Amines.
-
Fix: Switch from BrettPhos to RuPhos or XPhos . Steric bulk near the nitrogen requires a ligand that creates a specific pocket for the amine.
-
-
Problem: Base Sensitivity.
-
Fix: If the substrate contains esters or nitriles sensitive to NaOtBu, switch to K₃PO₄ (using water as a co-solvent, e.g., Dioxane/H₂O 10:1) or Cs₂CO₃ .
-
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society, 116(13), 5969-5970. Link
-
Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed N-arylation of heterocyclic amines.[2] Journal of the American Chemical Society, 124(21), 6043-6048. Link
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A simple catalytic method for the conversion of aryl bromides to arylamines. Angewandte Chemie International Edition, 34(12), 1348-1350. Link
-
Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217-7218. Link
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Bromo-4-Methylbenzothiazole Intermediates
Welcome to the technical support center for the purification of 6-bromo-4-methylbenzothiazole and its synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these critical heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity for your target compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions and provides a strategic overview of purification approaches for benzothiazole derivatives.
Q1: My synthesis of a 6-bromo-4-methylbenzothiazole intermediate has a low yield after workup. What are the first things I should check?
A1: Low yields in heterocyclic synthesis often stem from suboptimal reaction conditions, reagent purity, or issues during workup and purification.[1] Before focusing solely on purification losses, systematically review your synthesis:
-
Reaction Conditions: Verify that the temperature, reaction time, and reactant concentrations match established protocols. Small-scale trial reactions can help optimize these parameters without committing large quantities of materials.[1]
-
Reagent Purity: Impurities in starting materials (e.g., substituted anilines, thiocyanates) or solvents can lead to significant side product formation.[1] For bromination steps, using a fresh batch of N-Bromosuccinimide (NBS) is critical, as older batches may be less reactive.[2]
-
Atmospheric Sensitivity: Many organic reactions are sensitive to moisture and oxygen. If applicable, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).[1]
-
Product Stability: The target benzothiazole derivative may be unstable under the reaction or workup conditions.[1] Some benzothiazoles are sensitive to the acidic nature of silica gel, which can lead to degradation during chromatographic purification.[3][4]
Q2: I have a crude reaction mixture containing 6-bromo-4-methylbenzothiazole. What is the best general approach to purification?
A2: The choice between recrystallization and column chromatography is the primary decision point.
-
If the crude product is a solid: Attempt recrystallization first. It is often faster, more scalable, and can yield highly pure material if a suitable solvent is found.
-
If the crude product is an oil or if recrystallization fails: Column chromatography is the method of choice. It offers finer separation of components with similar polarities.[3]
-
If the product is an oil but difficult to purify by chromatography: Consider converting it to a solid salt derivative for easier purification by recrystallization. After purification, the pure product can be regenerated.[3]
Q3: What are the most common impurities I should expect in the synthesis of 6-bromo-4-methylbenzothiazole?
A3: Impurities are highly dependent on the synthetic route. However, common side products include:
-
Unreacted Starting Materials: Such as the parent 4-methylbenzothiazole or the aniline precursor.[2]
-
Over-brominated Products: Formation of di- or tri-brominated species can occur if the brominating agent is not added controllably or if the reaction temperature is too high.[2]
-
Isomers: Depending on the directing effects of the substituents, bromination could potentially occur at other positions on the benzothiazole ring.
-
Disulfide Byproducts: If starting from a 2-aminothiophenol derivative, oxidative dimerization can form disulfide impurities.[3]
Part 2: Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique, but its success with nitrogen-containing heterocycles like benzothiazoles depends on careful optimization.
Q4: My product and a key impurity have very similar Rf values on the TLC plate. How can I improve their separation on a column?
A4: This is a classic challenge when impurities have polarities similar to the product.[3]
-
Optimize the Solvent System: Test a variety of solvent systems with different selectivities. If a standard hexane/ethyl acetate system is failing, try dichloromethane/methanol or ether/hexane.[5][6] The goal is to find a system that maximizes the difference in Rf values (ΔRf).
-
Use a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[2]
-
Reduce the Rf: For difficult separations, aim for a lower Rf for your target compound (e.g., 0.1-0.2). While this requires more solvent, it increases the interaction time with the stationary phase, leading to better separation.[6]
-
Column Dimensions: Use a longer, narrower column for a given amount of sample. This increases the theoretical plates and improves resolution.[6]
Q5: My benzothiazole derivative is streaking or tailing badly on the TLC plate and column. What is causing this and how do I fix it?
A5: Streaking is a hallmark of undesirable interactions between the analyte and the stationary phase. For benzothiazoles, the basic nitrogen atom is often the culprit.
-
Causality: The nitrogen atom in the thiazole ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong, sometimes irreversible, binding leads to poor peak shape and low recovery.[3][5]
-
Solution 1: Add a Basic Modifier: Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) at 0.1-1% is the most common choice.[5] Alternatively, a solution of ammonia in methanol can be used in a dichloromethane eluent.[4]
-
Solution 2: Use an Alternative Stationary Phase: If modifiers are ineffective or incompatible, switch to a more inert stationary phase. Alumina (neutral or basic) is an excellent alternative for acid-sensitive or basic compounds.[3][4] Reversed-phase (C18) chromatography can also be effective for highly polar compounds.[5]
Q6: My compound seems to have decomposed on the column. How can I confirm this and prevent it?
A6: Product decomposition on silica is a significant risk for certain sensitive heterocycles.[4]
-
Diagnosis (2D TLC): To test for stability, spot your crude mixture on a TLC plate. Run the plate in a suitable eluent as you normally would. After the run, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spots will simply move to the diagonal. If new spots appear that are not on the diagonal, it indicates decomposition on the silica.[4]
-
Prevention:
-
Deactivate Silica Gel: Reduce the acidity of the silica gel before use. This can be done by preparing a slurry of the silica in the mobile phase containing 1% triethylamine, then packing the column with this slurry.
-
Use an Alternative Stationary Phase: As mentioned in Q5, switching to alumina or florisil can prevent acid-catalyzed degradation.[4]
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Table 1: Column Chromatography Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation | Inappropriate solvent system; similar polarity of components.[3][5] | Optimize solvent system using TLC; try different solvents (e.g., DCM/MeOH); use a gradient elution.[2][5] |
| Streaking/Tailing | Strong interaction between the basic benzothiazole nitrogen and acidic silica gel.[5] | Add a basic modifier (0.1-1% Et₃N) to the eluent.[5] |
| Product Degradation | Compound is sensitive to the acidic nature of silica gel.[3][4] | Use a neutral stationary phase like alumina or deactivate the silica with a base.[3][4] |
| No Elution | Compound is too polar for the current solvent system.[5] | Systematically increase the polarity of the mobile phase. |
| Column Overloading | Too much crude material for the amount of silica.[5] | Reduce sample load (typically 1-5% of silica mass); use a larger column.[5] |
Workflow: Troubleshooting Poor Column Chromatography Separation
The following diagram outlines a logical workflow for addressing common issues in chromatographic purification of benzothiazole intermediates.
Caption: Troubleshooting flowchart for column chromatography.
Part 3: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful purification technique for solid compounds, relying on differences in solubility.
Q7: My compound "oils out" instead of forming crystals upon cooling. What should I do?
A7: Oiling out occurs when the solute comes out of solution above its melting point, often due to the solution being too concentrated or cooling too rapidly.[5]
-
Causality: The high concentration of the solute causes it to separate as a liquid phase (an "oil") rather than forming a crystal lattice. This is common when the boiling point of the solvent is higher than the melting point of the solute, or when significant impurities are present that depress the melting point.
-
Solution 1: Reheat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% more volume) to slightly decrease the saturation, then allow it to cool much more slowly.[5]
-
Solution 2: Induce Crystallization: If slow cooling still results in oiling, try to induce crystallization at a temperature just above where it oils out. This can be done by scratching the inside surface of the flask with a glass rod to create nucleation sites or by adding a tiny seed crystal of the pure compound.[5]
-
Solution 3: Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Experiment with a solvent system that has a lower boiling point or in which the compound has slightly lower solubility.
Q8: I have very low recovery of my product after recrystallization. How can I improve the yield?
A8: Low recovery is typically caused by using too much solvent or by the compound having significant solubility even in the cold solvent.[5]
-
Use the Minimum Amount of Solvent: The key to good recovery is to create a saturated solution at the boiling point of the solvent. Use just enough hot solvent to fully dissolve the compound and no more.[5]
-
Ensure Thorough Cooling: Cool the solution in an ice bath for at least 30 minutes after it has reached room temperature to maximize precipitation.
-
Reduce Mother Liquor Volume: If you suspect significant product remains in the filtrate (the "mother liquor"), you can concentrate it by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and might require a separate recrystallization.[5]
-
Switch to a Different Solvent: Find a solvent in which your compound is less soluble at cold temperatures. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective for fine-tuning solubility.[7]
Workflow: General Recrystallization Protocol
Caption: Step-by-step workflow for recrystallization.
Part 4: Experimental Protocols
These protocols provide a detailed, step-by-step methodology for the key purification techniques discussed.
Protocol 1: Column Chromatography of 6-Bromo-4-Methylbenzothiazole
This protocol assumes the crude product is an oil or a solid that failed to recrystallize.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in several test solvent systems (e.g., 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc, 1:1 Hexane:EtOAc).
-
The ideal solvent system will give the target compound an Rf value of ~0.3 and show good separation from impurities.[5]
-
If streaking is observed, re-run the TLC using an eluent containing 0.5% triethylamine.[5]
-
-
Column Preparation:
-
Select a column of appropriate size (a good rule of thumb is 50-100 g of silica per 1 g of crude material).
-
Pack the column using the "slurry method": mix the silica gel with the initial, low-polarity eluent in a beaker to form a smooth slurry. Pour the slurry into the column and allow the silica to settle into a uniform bed.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[8]
-
-
Sample Loading:
-
Dissolve the crude material in the minimum amount of a non-polar solvent, preferably the initial eluent or dichloromethane.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude material in a solvent, add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can be carefully added to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase. Maintain a constant head of solvent above the silica bed.
-
Collect fractions in test tubes or vials. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-bromo-4-methylbenzothiazole.
-
Protocol 2: Recrystallization
This protocol is for purifying a solid crude product.
-
Solvent Selection:
-
Place a small amount of the crude solid (20-30 mg) into several test tubes.
-
Add a few drops of different solvents to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.[7]
-
Heat the tubes that showed poor solubility. A good solvent will dissolve the compound when hot.[7]
-
Allow the dissolved samples to cool. The best solvent will cause a large amount of pure crystals to form upon cooling.
-
-
Dissolution:
-
Place the bulk of the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture to a boil (using a steam bath or hot plate). Continue adding the hot solvent until the solid just dissolves completely.[5]
-
-
Decolorization (Optional):
-
If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
-
Hot Filtration (Optional):
-
If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.[7]
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[7]
-
Allow the crystals to dry completely under vacuum to remove residual solvent.
-
References
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Benchchem. (n.d.).
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
- PrepChem.com. (n.d.). Synthesis of 2-amino-4-bromo-6-methylbenzothiazole.
- Reddit. (2018).
- Benchchem. (n.d.). Technical Support Center: Scalable Synthesis of 4-Bromo-6-methylbenzo[d]thiazole.
- University of Rochester, Department of Chemistry. (n.d.).
- PubMed. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry.
- PMC. (n.d.).
- ChemicalBook. (2025). 6-BROMO-2-METHYL-1,3-BENZOTHIAZOLE | 5304-21-2.
- ResearchGate. (2025).
- The Royal Society of Chemistry. (n.d.).
- Benchchem. (n.d.).
- ResearchGate. (2025). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo)
- The Royal Society of Chemistry. (n.d.).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-bromo-4-methyl-1,3-benzothiazole
Hazard Assessment: The 'Why' Behind the Precaution
Understanding the potential risks is the foundation of effective PPE selection. Based on data from analogous compounds, 6-bromo-4-methyl-1,3-benzothiazole is presumed to present several hazards. The benzothiazole moiety itself is known to be harmful if swallowed, in contact with skin, or inhaled, and causes serious eye irritation[1]. The presence of a bromine atom can further enhance toxicity and irritation potential.
Table 1: Inferred Hazard Profile
| Hazard Category | GHS Classification (Inferred) | Associated Risks & Precautionary Rationale |
|---|---|---|
| Acute Toxicity (Oral) | Warning: Harmful if swallowed[2][3] | Accidental ingestion can lead to systemic toxicity. Strict prohibition of eating, drinking, or smoking in the lab is mandatory[1]. |
| Acute Toxicity (Dermal) | Warning: Harmful in contact with skin[1] | The compound can likely be absorbed through the skin, causing systemic effects. This necessitates the use of chemical-resistant gloves and protective clothing[4]. |
| Skin Corrosion/Irritation | Warning: Causes skin irritation[2][5] | Direct contact can cause redness, inflammation, or chemical burns. Impervious gloves and a lab coat are essential to prevent contact[2]. |
| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation[2][3][4] | Aerosols, dust, or splashes pose a significant risk to vision. Tightly sealed chemical goggles are the minimum requirement[4][6]. |
| Acute Toxicity (Inhalation) | Warning: Harmful if inhaled[1][4] | Inhalation of dust or aerosols can irritate the respiratory system and may lead to systemic toxicity. All handling of solids should occur in a certified chemical fume hood. |
| Specific Target Organ Toxicity | Warning: May cause respiratory irritation[2][5] | Even at low levels, inhaled particles can irritate the nose, throat, and lungs. Engineering controls like fume hoods are the primary defense[5][6]. |
Core Protocol: Selecting Your Personal Protective Equipment
Your PPE is the final barrier between you and the chemical. Its selection must be deliberate and matched to the specific task.
Eye and Face Protection
Due to the high likelihood of serious eye irritation, robust eye protection is non-negotiable.[2][3][4]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory activities[7].
-
Standard Handling: For handling solutions or milligram quantities of solid, chemical splash goggles that form a seal around the eyes are mandatory[6][8].
-
High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, working with pressurized systems, or cleaning spills), a full-face shield must be worn in addition to chemical splash goggles[7][9]. A face shield alone is insufficient protection[7].
Hand Protection
Given the risk of skin irritation and dermal toxicity, selecting the correct gloves is critical.[1][2]
-
Glove Material: While specific breakthrough time data for this compound is unavailable, standard laboratory practice calls for nitrile gloves for incidental contact. They provide a good balance of chemical resistance and dexterity.
-
Best Practice (Double Gloving): For all procedures involving this compound, it is highly recommended to wear two pairs of nitrile gloves[10]. This practice significantly reduces the risk of exposure from a single glove failure. The outer glove should be removed and disposed of immediately upon known or suspected contact or before leaving the immediate work area[10].
-
Glove Inspection: Always inspect gloves for tears or pinholes before use[6].
Body Protection
-
Laboratory Coat: A flame-resistant lab coat is required and should be kept fully buttoned with sleeves rolled down to protect the skin on your torso and arms[7].
-
Clothing: Long pants and closed-toe shoes are mandatory in any laboratory where chemicals are handled[7]. Shorts, skirts, and sandals are not permitted.
-
Apron: For large-scale work or situations with a high splash potential, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection
Engineering controls are the preferred method for mitigating inhalation risks.
-
Primary Control: All weighing and handling of the solid compound, as well as any procedure that could generate aerosols, must be performed inside a certified chemical fume hood.
-
When a Respirator is Needed: In the event of a large spill or a failure of engineering controls where exposure limits may be exceeded, respiratory protection is required[6][8]. A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges and P100 particulate filters is appropriate for these situations[8][9]. All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA[10].
Operational Workflow: A Step-by-Step Guide
This section integrates PPE selection into a standard laboratory procedure.
Protocol: Preparing a 100 mL, 0.1 M Solution
-
Pre-Operation Safety Check: Don your base PPE: a flame-resistant lab coat, long pants, and closed-toe shoes.
-
Fume Hood Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don Additional PPE: Put on your chemical splash goggles and two pairs of nitrile gloves.
-
Weighing the Compound:
-
Place an analytical balance inside the fume hood.
-
Carefully weigh the required mass of this compound onto weighing paper. Avoid creating airborne dust.
-
-
Dissolution:
-
Carefully transfer the solid to an appropriately sized beaker containing a stir bar and a portion of the desired solvent.
-
Place the beaker on a stir plate within the fume hood and add the remaining solvent to reach the final volume.
-
-
Transfer and Storage: Once fully dissolved, transfer the solution to a clearly labeled, sealed container.
-
Decontamination and Doffing:
-
Wipe down the balance and work surface in the fume hood with an appropriate solvent.
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
With the inner gloves still on, transport the sealed solution to its designated storage location.
-
Remove the inner gloves and goggles, and wash your hands thoroughly with soap and water.
-
Emergency Response Plan
-
Spill:
-
Evacuate personnel from the immediate area. Keep people upwind of the spill[6].
-
If the spill is large or ventilation is poor, leave the lab and call your institution's emergency response team.
-
For small, manageable spills within a fume hood: Wear full PPE, including a respirator if necessary. Cover the spill with an inert absorbent material like sand or vermiculite[11].
-
Collect the absorbed material using non-sparking tools into a sealed, labeled container for hazardous waste disposal[6][11].
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention[6].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[4][6].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[6][11].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[6].
-
Disposal Plan
All waste containing this compound, including contaminated gloves, weighing paper, and absorbent materials, must be treated as hazardous waste.
-
Segregation: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Compliance: Do not dispose of this chemical down the drain[11].
-
Arrangement: Disposal must be handled in accordance with all federal, state, and local regulations, typically through your institution's Environmental Health and Safety (EHS) department or a certified waste disposal contractor[12][13].
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting task-specific PPE.
References
- 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole Safety Data Sheets. (n.d.). BOC Sciences.
-
6-Bromo-1,3-benzothiazole | C7H4BrNS | CID 2795171. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
- Material Safety Data Sheet. (2006, April 25). MP Biomedicals.
-
Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved February 12, 2026, from [Link]
- Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
- Safety Data Sheet - 4-Methylthiazole. (n.d.). Fisher Scientific.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
- Safety Data Sheet - Benzothiazole. (2024, November 4). A&K Scientific, Inc.
- Guidance for Selection of Protective Clothing for MDI Users. (n.d.). Covestro.
- Safety Data Sheet - Methyl 3-bromobenzoate. (n.d.). Fisher Scientific.
-
Benzothiazole, 6-bromo-2-methyl- | C8H6BrNS | CID 138448. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. 6-Bromo-1,3-benzothiazole | C7H4BrNS | CID 2795171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzothiazole, 6-bromo-2-methyl- | C8H6BrNS | CID 138448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. americanchemistry.com [americanchemistry.com]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. pppmag.com [pppmag.com]
- 11. fishersci.com [fishersci.com]
- 12. abdurrahmanince.net [abdurrahmanince.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
